Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-6(10)7-2-4(3-7)5(9)8-7/h4H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRHBUGQSJDWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluoromethyl Derivative Synthesis
Scalability and Process Optimization
The multigram synthesis of 6 by Chernykh et al. (2024) provides a template for large-scale production:
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Cyclization : Conducted in CH₂Cl₂ at 0°C with I₂.
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Hydrolysis : Aqueous NaOH and Boc₂O for carbamate protection.
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Esterification : SOCl₂/MeOH for methyl ester formation.
Process metrics :
| Step | Yield (%) | Scale (kg) |
|---|---|---|
| Cyclization | 32 | 0.7 |
| Esterification | 70 | 0.7 |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 155.15 g/mol
- CAS Number : 116129-05-6
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 317.9 ± 25.0 °C at 760 mmHg
- Flash Point : 146.1 ± 23.2 °C
Structural Characteristics
The compound features a bicyclo[2.1.1] framework that includes:
- Two carbon atoms forming a bridge.
- One nitrogen atom integrated within the ring system.
- A carboxylic acid functional group contributing to its reactivity.
These structural elements enable selective interactions with biological targets, influencing enzyme activity and receptor binding due to the compound's spatial configuration and functional groups.
Neuropharmacology
Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate has shown promise as a ligand for nicotinic acetylcholine receptors (nAChRs). Research indicates that it can act as both an agonist and antagonist depending on structural modifications during synthesis. This dual functionality is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's, where cholinergic signaling is disrupted.
Case Study: Nicotinic Receptor Interaction
A study explored the interaction of this compound with nAChRs, revealing its potential to enhance cognitive function by modulating cholinergic activity in the brain. The findings suggest that derivatives of this compound could lead to novel therapeutic agents for cognitive enhancement.
Medicinal Chemistry
The unique bicyclic structure of this compound allows for the development of new pharmaceutical compounds targeting various diseases.
Potential Therapeutic Uses:
- Alzheimer's Disease : The compound's ability to interact with nAChRs suggests it may help improve memory and learning deficits associated with Alzheimer's disease.
- Pain Management : Preliminary studies indicate potential analgesic properties, which could be explored further for pain management therapies.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules in organic chemistry. Its unique structure allows chemists to modify it into various derivatives, expanding its utility in synthetic applications.
Synthesis Pathways:
Research has focused on synthesizing derivatives that retain or enhance biological activity while improving pharmacokinetic properties . This includes modifications that alter solubility and bioavailability.
Mechanism of Action
The mechanism by which Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Key Observations:
- Ring System: The target compound’s bicyclo[2.1.1]hexane system is less common than bicyclo[2.2.1] or [3.1.0] analogs, leading to distinct steric and electronic properties. For example, bicyclo[3.1.0] systems (e.g., norbornene analogs) are more strained and reactive in ring-opening reactions .
- Functional Groups: The 3-oxo group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in amidation or reduction reactions).
- Ester Groups : Methyl esters (as in the target) are typically more reactive in hydrolysis than tert-butyl esters (), which are bulkier and provide steric protection .
Physicochemical Properties
- Boiling Point/Density : The tert-butyl derivative () has a predicted boiling point of 200.1°C and density of 1.075 g/cm³, whereas the target compound’s smaller size and polar oxo group may lower its boiling point .
- Solubility : The hydrochloride salt of the [3.1.0] analog () exhibits improved water solubility compared to neutral esters, a critical factor in pharmaceutical formulations .
Biological Activity
Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS Number: 116129-05-6) is a bicyclic compound with significant potential in various biological applications due to its unique structural properties. This compound has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 155.15 g/mol. The compound features a rigid bicyclic structure that contributes to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 155.15 g/mol |
| CAS Number | 116129-05-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound's bicyclic structure allows for effective binding, which can modulate various biochemical pathways, including enzyme inhibition and receptor signaling.
Interaction with Biological Targets
Research indicates that compounds with similar structures exhibit significant interactions with bacterial topoisomerases, crucial enzymes involved in DNA replication and repair. For instance, studies have shown that derivatives of this compound display potent antibacterial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli .
Biological Activity Studies
Several studies have focused on the antibacterial properties of this compound and its analogs:
- Antibacterial Efficacy : A study demonstrated that related compounds exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria, indicating strong antibacterial potential .
- Mechanistic Insights : The crystal structure analysis of similar compounds revealed their binding modes at the ATP-binding sites of bacterial topoisomerases, which is critical for understanding their mechanism of action .
- In Vivo Studies : In vivo efficacy was assessed using a mouse model infected with vancomycin-intermediate S. aureus, demonstrating the compound's potential as an effective antibacterial agent .
Case Studies
A notable case study involved the synthesis and evaluation of Methyl 3-oxo-2-azabicyclo[2.1.1]hexane derivatives, where researchers explored their efficacy against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) | Notes |
|---|---|---|---|
| Compound 7a | E. coli | <0.03125 | Dual inhibitor of DNA gyrase and topo IV |
| Compound 7a | S. aureus | <0.25 | Effective against MDR strains |
| Compound 7a | Acinetobacter baumannii | 1–4 | Good solubility and metabolic stability |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via acid-mediated deprotection of tert-butyl-protected precursors. For example, HCl in 1,4-dioxane or dichloromethane (DCM) efficiently removes tert-butyl carbamate groups under mild conditions, achieving yields >95% (e.g., as demonstrated for tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate) . Key parameters include reaction time (2–4 hours), stoichiometric HCl (4 M), and repeated solvent evaporation to eliminate CO₂ byproducts. Optimization requires monitoring CO₂ evolution and using anhydrous solvents to prevent side reactions.
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in bicyclic systems?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For bicyclic azabicyclo systems, ¹H and ¹³C NMR distinguish bridgehead protons and stereochemistry. For example, in similar compounds (e.g., ethyl 3-azido-2-hydroxycyclopentanecarboxylate), coupling constants (e.g., J = 4.8–9.2 Hz) and integration ratios resolve cyclopropane ring strain effects . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular ions (e.g., m/z [2M+H]+ = 195.11 observed vs. 195.11 calculated) . X-ray crystallography may be required for absolute stereochemical assignment in cases of ambiguous NOE effects.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use respiratory protection (e.g., NIOSH-certified P95 respirators for particulates) and full-body chemical suits due to undefined acute toxicity . Avoid drainage contamination, as stability data for environmental degradation are unavailable. Store in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the bicyclo[2.1.1]hexane system?
- Methodological Answer : The bicyclo[2.1.1]hexane scaffold’s strain and stereochemistry depend on precursor geometry and reaction kinetics. For example, cyclopropane ring formation via [2+1] cycloaddition requires precise control of temperature (–78°C to 0°C) and catalyst (e.g., Rh₂(OAc)₄) to avoid racemization . Computational modeling (DFT) predicts transition states, with activation energies <25 kcal/mol favoring desired stereoisomers.
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. Use variable-temperature NMR (VT-NMR) to identify conformational equilibria. For example, in ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate, coalescence temperatures near –40°C reveal pseudorotation barriers . Deuterated solvents (CDCl₃ vs. DMSO-d₆) may shift protons by 0.2–0.5 ppm due to hydrogen bonding.
Q. What strategies improve the compound’s stability in biological assays?
- Methodological Answer : The ester group is prone to hydrolysis in aqueous media. Stabilization methods include:
- Prodrug design : Replace methyl ester with tert-butyl or pivaloyloxymethyl groups .
- Buffering : Use pH 7.4 phosphate buffers with <5% organic cosolvent (e.g., DMSO) to slow esterase activity.
- Lyophilization : Store as a lyophilized powder reconstituted immediately before use .
Critical Research Gaps
- Toxicity Profiling : No acute toxicity data are available; prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) .
- Environmental Fate : Degradation pathways under UV/ozone remain unstudied; conduct LC-MS/MS analysis of hydrolysis products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
